8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride
CAS No.: 1803591-03-8
Cat. No.: VC2893163
Molecular Formula: C8H10ClN3
Molecular Weight: 183.64 g/mol
* For research use only. Not for human or veterinary use.
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride - 1803591-03-8](/images/structure/VC2893163.png)
Specification
CAS No. | 1803591-03-8 |
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Molecular Formula | C8H10ClN3 |
Molecular Weight | 183.64 g/mol |
IUPAC Name | 8-methylimidazo[1,2-a]pyridin-6-amine;hydrochloride |
Standard InChI | InChI=1S/C8H9N3.ClH/c1-6-4-7(9)5-11-3-2-10-8(6)11;/h2-5H,9H2,1H3;1H |
Standard InChI Key | HLXFQTDOPBFKOZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN2C1=NC=C2)N.Cl |
Canonical SMILES | CC1=CC(=CN2C1=NC=C2)N.Cl |
Introduction
Physicochemical Properties
Solubility
The hydrochloride form improves solubility in water and other polar solvents compared to the base form. This property is crucial for biological assays and pharmaceutical formulations.
Acid/Base Behavior
The compound exhibits basicity due to the amine group at position 6 and the nitrogen atoms in the fused ring system. Its pKa value is predicted to be around 6.39 ± 0.10, indicating moderate basicity suitable for protonation under physiological conditions .
Synthesis Pathways
General Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminopyridines and aldehydes or ketones under acidic or basic conditions . For derivatives like 8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride:
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Microwave-Assisted Cyclization: Accelerates reaction rates by providing controlled heating for ring closure.
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Friedländer Condensation: Employs aluminum chloride as a catalyst for regioselective formation of imidazo[1,2-a]pyridine cores.
Specific Synthetic Route
The synthesis of this compound may involve:
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Reaction between chloroacetaldehyde and 2-amino-5-methylpyridine under acidic conditions.
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Cyclization facilitated by microwave irradiation or catalytic methods.
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Conversion into the hydrochloride salt via treatment with HCl gas or aqueous HCl solution.
Analytical Characterization
Spectroscopic Techniques
Characterization often employs:
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NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR provide insights into substitution patterns and electronic environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups such as amines through N-H stretching vibrations.
Crystallographic Studies
Single-crystal X-ray diffraction reveals detailed structural arrangements, including bond lengths and angles within the fused ring system .
Data Table: Predicted Collision Cross Section (CCS)
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 148.08693 | 127.0 |
[M+Na]+ | 170.06887 | 140.8 |
[M+NH4]+ | 165.11347 | 136.2 |
[M+K]+ | 186.04281 | 136.1 |
[M-H]- | 146.07237 | 129.3 |
This data aids in understanding ionization behavior during mass spectrometric analysis .
Biological Implications
Data Table: IC50 Values for Related Derivatives
Compound | Substitution Pattern | IC50 (µM) |
---|---|---|
Unsubstituted | None | >200 |
Methyl at R4 | Position R4 | <100 |
These values highlight the importance of substitution patterns in biological activity .
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